

Pico145 as a benchmark compound for TRPC1/4/5 inhibitor screening

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Compound of Interest

Compound Name: Pico145

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Pico145: A Picomolar Benchmark for TRPC1/4/5 Inhibitor Screening

A new era in the study of Transient Receptor Potential Canonical (TRPC) channels 1, 4, and 5 has been ushered in by the discovery of **Pico145**, a highly potent and selective small-molecule inhibitor. This guide provides a comprehensive comparison of **Pico145** with other available inhibitors, supported by experimental data and detailed protocols for researchers in pharmacology and drug discovery.

Transient Receptor Potential Canonical (TRPC) channels are a family of non-selective cation channels that play crucial roles in a multitude of physiological processes, and their dysregulation has been implicated in various pathologies, including anxiety, pain, cardiac remodeling, and cancer.^{[1][2]} The TRPC1, TRPC4, and TRPC5 subtypes often form heteromeric channels, complicating the development of specific pharmacological tools to dissect their individual functions.^{[1][2]} The emergence of **Pico145**, with its picomolar potency and remarkable selectivity, has established a new benchmark for the screening and development of inhibitors targeting the TRPC1/4/5 channel subfamily.^{[1][2]}

Pico145: Unprecedented Potency and Selectivity

Pico145 (also known as HC-608) is a xanthine derivative that demonstrates inhibitory activity against TRPC1/4/5 channels with potencies in the picomolar to low nanomolar range, orders of magnitude more potent than previously identified inhibitors.^{[1][3]} Its inhibitory concentration

(IC₅₀) varies depending on the specific subunit composition of the channel and the agonist used for activation.^{[1][4]} Notably, **Pico145** exhibits the highest potency against heteromeric TRPC4-TRPC1 channels.^{[4][5]}

A key feature of **Pico145** is its exceptional selectivity. It shows no significant activity against other TRP channel family members, including TRPC3, TRPC6, TRPV1, TRPV4, TRPA1, TRPM2, and TRPM8, nor does it affect store-operated Ca²⁺ entry (SOCE) mediated by Orai1 channels.^{[3][4]} This high degree of selectivity makes **Pico145** an invaluable tool for precisely probing the function of TRPC1/4/5 channels in native systems.

Comparative Analysis of TRPC1/4/5 Inhibitors

While **Pico145** stands out, several other compounds have been developed and utilized to study TRPC1/4/5 channels. The following tables provide a quantitative comparison of **Pico145** with notable alternatives.

Compound	Target(s)	IC50 (nM)	Activator	Cell Line	Reference(s)
Pico145 (HC-608)	TRPC4/TRPC5	0.349	(-)-Englerin A	HEK 293	[3]
TRPC5	1.3	(-)-Englerin A	HEK 293	[3]	
TRPC4-TRPC1	0.033	(-)-Englerin A	HEK 293	[5]	
TRPC5-TRPC1	0.199	(-)-Englerin A	HEK 293	[5]	
TRPC4-TRPC1	0.011	Sphingosine 1-phosphate (S1P)	HEK 293	[3]	
HC-070	TRPC4	46.0	La3+	HEK 293	[6]
TRPC5	9.3	La3+	HEK 293	[6]	
TRPC4	0.3 - 2	Carbachol	HEK 293	[7]	
TRPC5	0.3 - 2	Carbachol	HEK 293	[7]	
ML204	TRPC4	~1000	GPCR stimulation	HEK 293	[5][8]
TRPC5	>10000 (65% inhibition at 10μM)	GPCR stimulation	HEK 293	[5]	
TRPC4-TRPC1	58000	(-)-Englerin A	HEK 293	[5]	
Clemizole	TRPC5	~13600	Riluzole	U-87 Glioblastoma	[9]
TRPC3	9100	-	-	[9]	
TRPC6	11300	-	-	[9]	

M084	TRPC4/5	- (better stability than ML204)	-	-	[9]
AC1903	TRPC5	13600	Riluzole	-	[9]
TRPC4	>100000	Riluzole	-	[9]	

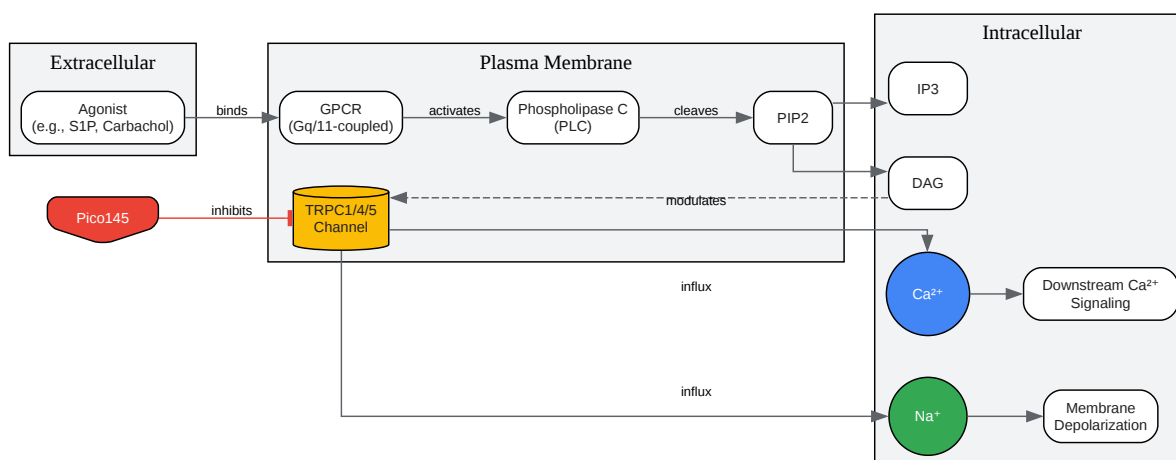
Note: IC50 values can vary depending on experimental conditions. This table provides a summary for comparative purposes.

Signaling Pathways and Experimental Workflows

To effectively screen for and characterize TRPC1/4/5 inhibitors, it is crucial to understand the underlying signaling pathways and the experimental procedures involved.

TRPC1/4/5 Signaling Pathway

TRPC1/4/5 channels can be activated by various stimuli, most notably through the activation of G-protein coupled receptors (GPCRs) coupled to the Gq/11 pathway, leading to the activation of phospholipase C (PLC).[\[10\]](#) PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). While the precise mechanism of TRPC1/4/5 activation is still under investigation, it is believed to be a complex process involving multiple factors.

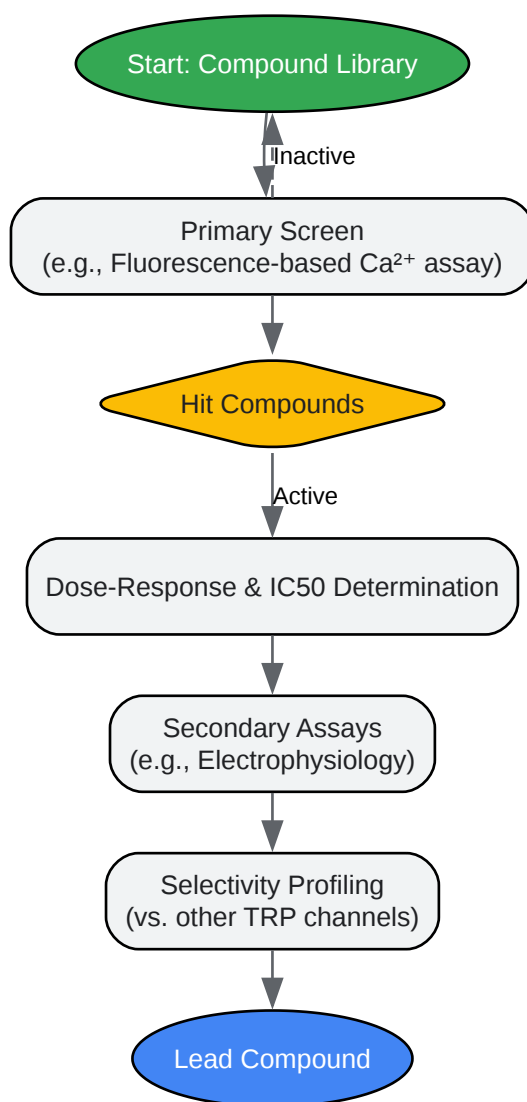


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Caption: Simplified signaling pathway for TRPC1/4/5 channel activation.

Experimental Workflow for Inhibitor Screening

A typical workflow for identifying and characterizing TRPC1/4/5 inhibitors involves a primary high-throughput screen followed by more detailed secondary and electrophysiological assays.

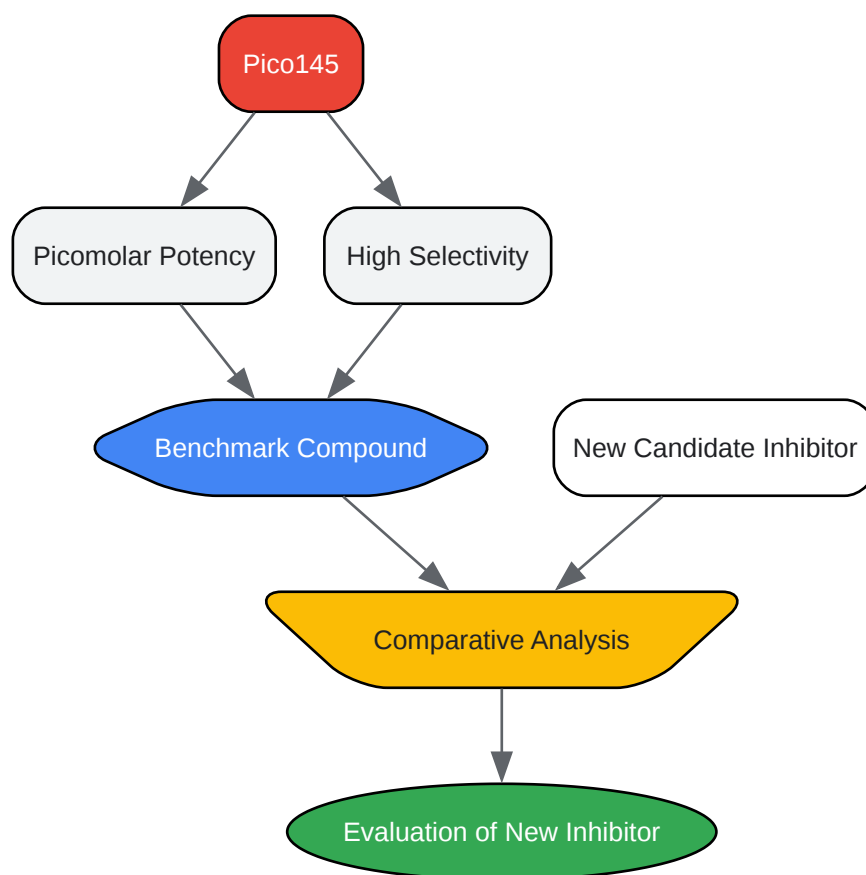


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Caption: A general workflow for TRPC1/4/5 inhibitor screening.

Pico145 as a Benchmark Compound

Pico145's well-characterized potency and selectivity make it an ideal benchmark for evaluating new potential inhibitors.



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Caption: Logical relationship of **Pico145** as a benchmark compound.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable screening results.

Fluorescence-Based Intracellular Ca²⁺ Assay

This high-throughput assay is suitable for primary screening of large compound libraries.

Materials:

- HEK293 cells stably expressing the TRPC1/4/5 channel of interest.
- Cell culture medium (e.g., DMEM with 10% FBS).
- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[3]

- Pluronic F-127.[3]
- Standard Bath Solution (SBS) or Hanks' Balanced Salt Solution (HBSS).[3][11]
- TRPC1/4/5 activator (e.g., (-)-Englerin A, Sphingosine 1-phosphate).[3]
- Test compounds and **Pico145** (as a positive control).
- 96- or 384-well black, clear-bottom microplates.

Procedure:

- Cell Seeding: Seed cells into microplates at a density that will result in a confluent monolayer on the day of the experiment.[3]
- Dye Loading:
 - Prepare a loading buffer containing the calcium indicator dye (e.g., 2 μ M Fura-2 AM) and 0.01% Pluronic F-127 in SBS.[3]
 - Remove the culture medium and wash the cells with SBS.
 - Add the loading buffer to each well and incubate for 1 hour at 37°C in the dark.[3]
- Compound Incubation:
 - Wash the cells twice with SBS to remove excess dye.
 - Add SBS containing various concentrations of the test compounds or **Pico145** to the respective wells. Include a vehicle control (e.g., DMSO).
 - Incubate for 10-20 minutes at room temperature.
- Measurement of Ca²⁺ Influx:
 - Place the microplate in a fluorescence plate reader.
 - Record a stable baseline fluorescence for 30-60 seconds.

- Add the TRPC1/4/5 activator to all wells simultaneously using an automated injector.
- Record the change in fluorescence intensity over time.[\[11\]](#)
- Data Analysis:
 - Calculate the change in fluorescence (ΔF) by subtracting the baseline from the peak fluorescence after agonist addition.
 - Normalize the data to the vehicle control.
 - Plot the normalized response against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[\[11\]](#)

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a more detailed and direct measure of ion channel activity and is used for secondary screening and characterization of hit compounds.

Materials:

- Cells expressing the TRPC1/4/5 channel of interest plated on glass coverslips.
- Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
- Borosilicate glass capillaries for pipette fabrication.
- Extracellular (bath) solution (e.g., containing in mM: 135 NaCl, 5 KCl, 1.2 MgCl₂, 1.5 CaCl₂, 8 glucose, 10 HEPES).[\[12\]](#)
- Intracellular (pipette) solution (e.g., containing in mM: 140 Cs-glutamate, 8 NaCl, 1 MgCl₂, 10 HEPES, 0.5 EGTA).
- TRPC1/4/5 activator and test compounds.

Procedure:

- Pipette Preparation: Pull glass pipettes to a resistance of 3-5 M Ω when filled with the intracellular solution.

- Recording:
 - Establish a whole-cell patch-clamp configuration on a single cell.
 - Clamp the cell at a holding potential of -60 mV.
 - Apply voltage ramps or steps to elicit baseline currents.[\[13\]](#)
- Compound Application:
 - Perfuse the cell with the extracellular solution containing the TRPC1/4/5 activator to induce a stable current.
 - Once a stable current is achieved, co-perfuse with the activator and different concentrations of the test compound.
 - Record the inhibition of the current.[\[11\]](#)
- Data Analysis:
 - Measure the current amplitude at a specific voltage before and after the application of the inhibitor.
 - Calculate the percentage of inhibition and plot it against the compound concentration to determine the IC₅₀ value.

Conclusion

Pico145 represents a significant advancement in the pharmacology of TRPC1/4/5 channels. Its remarkable potency and selectivity have established it as an indispensable tool and a benchmark for the discovery and development of new inhibitors. By utilizing the comparative data and detailed protocols provided in this guide, researchers can more effectively screen for and characterize novel modulators of TRPC1/4/5 channels, paving the way for a deeper understanding of their physiological roles and their potential as therapeutic targets.

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